molecular formula C10H20OSi B14081942 trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane

trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane

Cat. No.: B14081942
M. Wt: 184.35 g/mol
InChI Key: RXHONFUPUZJGQP-SECBINFHSA-N
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Description

Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is an organosilicon compound with the molecular formula C10H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is substituted with a methyl group at the 4-position. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilylating agent. One common method is the hydrosilylation reaction, where a hydrosilane (such as trimethylsilane) is added across the double bond of the cyclohexene derivative in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. The use of fixed bed reactors with supported catalysts is common, as it enables efficient catalysis and easy separation of the product from the catalyst .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .

Scientific Research Applications

Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

    Trimethoxymethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of methoxy groups.

    3-Aminopropyltriethoxysilane: Used for similar purposes but contains an amino group, which provides different chemical properties and reactivity.

    (3R,4S)-2,2,4-trimethyl-3-(3-methylbutyl)oxolane: A structurally similar compound with different functional groups and applications

Uniqueness

Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is unique due to its specific combination of a cyclohexene ring and a trimethylsilyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Properties

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane

InChI

InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1

InChI Key

RXHONFUPUZJGQP-SECBINFHSA-N

Isomeric SMILES

C[C@H]1CCC(=CC1)O[Si](C)(C)C

Canonical SMILES

CC1CCC(=CC1)O[Si](C)(C)C

Origin of Product

United States

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